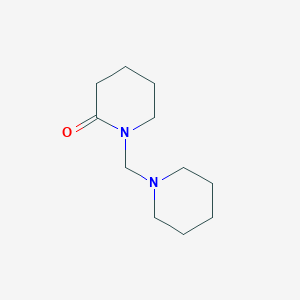
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with the α1-AR, displaying a high affinity for this receptor . The binding affinity of the compound to the α1-AR is in the range of 22 nM to 250 nM . This interaction results in the modulation of the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ar is known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with the α1-AR could potentially affect these physiological processes.
Pharmacokinetics
Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for further investigation as potential α1-ar antagonists .
Result of Action
Given its interaction with the α1-ar, it could potentially modulate the receptor’s activity and thereby affect the physiological processes associated with this receptor .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is its selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor in animal models. However, one limitation is that this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. One area of interest is its potential as a treatment for addiction, particularly to drugs such as cocaine and methamphetamine. Another area of interest is its potential as a treatment for various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
In conclusion, this compound, also known as this compound, is a selective antagonist of the mGluR5 receptor that has potential applications in the treatment of various neurological disorders. Its selectivity and potential neuroprotective effects make it an interesting target for further research.
Métodos De Síntesis
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves several steps, starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(2-methoxyphenyl)acetate. This is then reacted with 1-(2-chloroethyl)piperazine to form the final product, this compound. The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for these disorders in humans.
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-18-7-3-5-9-20(18)28-17-22(26)23-11-12-24-13-15-25(16-14-24)19-8-4-6-10-21(19)27-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXJKVSSSVMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)




![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)
